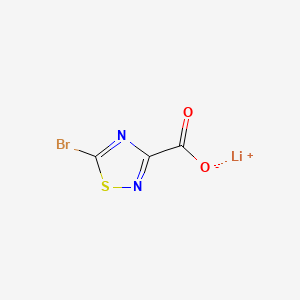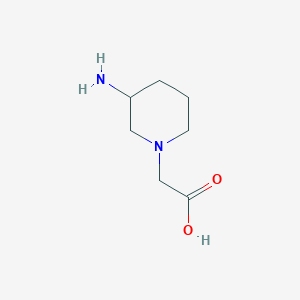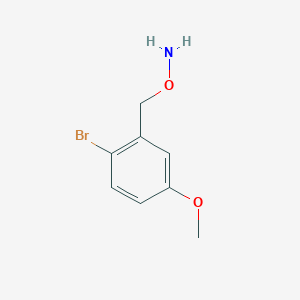
O-(2-Bromo-5-methoxybenzyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Bromo-5-methoxybenzyl)hydroxylamine is a chemical compound with the molecular formula C8H10BrNO2. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxylamine functional group attached to a benzyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Bromo-5-methoxybenzyl)hydroxylamine typically involves the reaction of 2-bromo-5-methoxybenzyl bromide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and ensure the efficient use of raw materials .
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-Bromo-5-methoxybenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and high yield .
Major Products
The major products formed from these reactions include oximes, amines, and various substituted benzyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
O-(2-Bromo-5-methoxybenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Mécanisme D'action
The mechanism of action of O-(2-Bromo-5-methoxybenzyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. The compound can transfer its hydroxylamine group to nucleophilic substrates, facilitating the formation of carbon-nitrogen bonds. This reactivity is particularly useful in the synthesis of amines and other nitrogen-containing compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(5-Bromo-2-methoxybenzyl)hydroxylamine: Similar in structure but with different positional isomers.
O-Benzoylhydroxylamines: Used as electrophilic aminating agents in various organic reactions.
Uniqueness
O-(2-Bromo-5-methoxybenzyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
Formule moléculaire |
C8H10BrNO2 |
|---|---|
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
O-[(2-bromo-5-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-2-3-8(9)6(4-7)5-12-10/h2-4H,5,10H2,1H3 |
Clé InChI |
GBJNSBNVICGIDG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13561540.png)
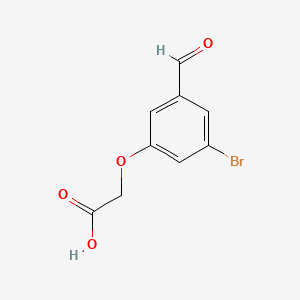
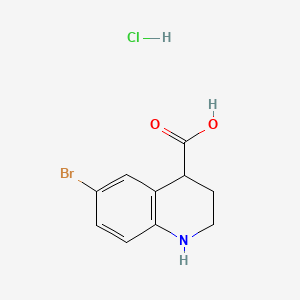

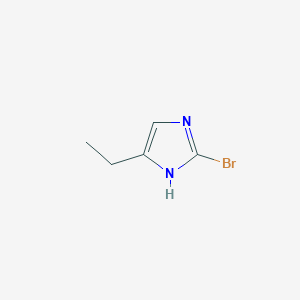



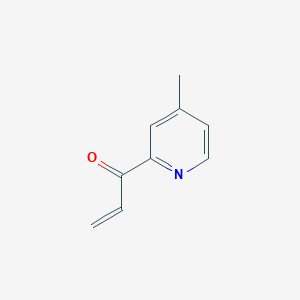
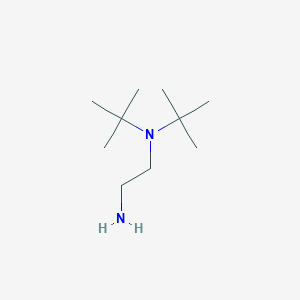
![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
